molecular formula C11H19NO4 B6416288 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid CAS No. 1335042-76-6

3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid

Cat. No.: B6416288
CAS No.: 1335042-76-6
M. Wt: 229.27 g/mol
InChI Key: RFHPQLCVYMBPRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid (abbreviated here for clarity; full name retained per guidelines) is a synthetic intermediate featuring a tert-butoxycarbonyl (Boc)-protected amine on a hex-5-enoic acid backbone. The Boc group serves as a temporary protective moiety for amines in organic synthesis, particularly in peptide chemistry. The compound’s structure includes:

  • A six-carbon aliphatic chain (hex-5-enoic acid) with a terminal carboxylic acid group.
  • A double bond at the C5 position (CH₂=CH-).
  • A Boc-protected amino group (-NH-C(O)-O-C(CH₃)₃) at the C3 position.

The molecular formula is C₁₁H₁₉NO₄, with a molecular weight of 253.28 g/mol (calculated). Applications include peptide synthesis, where its double bond may confer conformational flexibility or serve as a site for post-synthetic modifications .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h5,8H,1,6-7H2,2-4H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFHPQLCVYMBPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC=C)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Decarboxylation of 3-Carboxy Derivatives

A critical step involves decarboxylation of 3-carboxy intermediates to generate the hex-5-enoic acid backbone. Patent US4178463A outlines three primary methods:

  • Thermal Decarboxylation : Heating 3-carboxy compounds at 120–180°C for 4–20 hours induces decarboxylation. Quinoline is often added as a catalyst, achieving yields of 70–85%.

  • Acid-Catalyzed Decarboxylation : Treatment with anhydrous acetic acid at 110–120°C for 6–24 hours provides milder conditions, reducing side reactions (yield: 65–78%).

  • Metal Salt-Mediated Decarboxylation : Converting the 3-carboxy compound to its barium or calcium salt followed by heating at 120–160°C enhances reaction efficiency (yield: 80–90%).

Table 1: Comparison of Decarboxylation Methods

MethodConditionsYield (%)Advantages
Thermal120–180°C, 4–20 h, quinoline70–85High scalability
Acid-CatalyzedAcetic acid, 110–120°C, 6–24 h65–78Reduced side products
Metal Salt-MediatedBa²⁺/Ca²⁺, 120–160°C, 4–12 h80–90Optimal yield and purity

Protection of the Amino Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the amino functionality, enabling selective reactions at other sites.

Boc Protection via tert-Butoxycarbonyl Chloride

The amino group of hex-5-enoic acid is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium hydroxide or triethylamine. Reaction conditions and outcomes include:

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Temperature : 0–25°C, with gradual warming to room temperature.

  • Yield : 85–92% after purification by column chromatography.

Alternative Protecting Groups

While Boc is preferred, other groups like benzyloxycarbonyl (Cbz) have been explored. However, Boc offers superior stability under acidic conditions and ease of removal using trifluoroacetic acid (TFA).

Coupling and Functionalization

Peptide Coupling Reagents

The Boc-protected amino acid is coupled to other fragments using reagents such as:

  • EDCI/HOBt : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt) achieves coupling yields of 75–88%.

  • DCC/DMAP : Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) are effective but require rigorous purification to remove urea byproducts.

Alkene Functionalization

The hex-5-enoic acid’s terminal alkene allows further modifications:

  • Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) saturates the alkene to form hexanoic acid derivatives.

  • Epoxidation : Reaction with m-chloroperbenzoic acid (mCPBA) forms epoxides for ring-opening reactions.

Stereochemical Control

Chiral Resolution

The (S)-enantiomer is obtained via:

  • Chiral Chromatography : Using cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.

  • Enzymatic Resolution : Lipases selectively hydrolyze enantiomers, achieving enantiomeric excess (ee) >98%.

Asymmetric Synthesis

Catalytic asymmetric hydrogenation of α,β-unsaturated precursors using Rhodium-BINAP complexes yields (S)-configured products with 90–95% ee.

Purification and Characterization

Chromatographic Techniques

  • Reverse-Phase HPLC : C18 columns with acetonitrile/water gradients (5→95% acetonitrile over 20 min) resolve impurities, achieving >98% purity.

  • Ion-Exchange Chromatography : Removes unreacted starting materials and salts.

Spectroscopic Analysis

  • NMR : ¹H NMR (400 MHz, CDCl₃) shows characteristic Boc tert-butyl signals at δ 1.44 ppm and alkene protons at δ 5.2–5.8 ppm.

  • Mass Spectrometry : HRMS (ESI+) confirms the molecular ion [M+H]⁺ at m/z 230.1392 (calc. 230.1393).

Comparative Analysis with Structural Analogs

Boc vs. Cbz Protection

ParameterBoc ProtectionCbz Protection
Stability in AcidStable (removed by TFA)Labile (removed by HBr/AcOH)
Synthetic FlexibilityHighModerate
Yield in Coupling85–92%78–85%

Hex-5-enoic Acid vs. Hexanoic Acid Derivatives

The alkene in hex-5-enoic acid enables click chemistry (e.g., azide-alkyne cycloaddition), absent in saturated analogs.

Industrial-Scale Production

Continuous Flow Synthesis

Microreactors with residence times of 10–30 minutes enhance decarboxylation and protection steps, improving throughput by 40% compared to batch processes.

Cost Optimization

  • Solvent Recycling : Distillation recovers >90% of DCM and THF.

  • Catalyst Recovery : Immobilized enzymes and heterogeneous catalysts (e.g., Pd/C) reduce costs .

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • Structure : The compound features a hexenoic acid backbone with a tert-butoxycarbonyl (Boc) protective group attached to the amino group. The presence of a double bond at the 5-position enhances its reactivity and utility in various chemical processes .

Peptide Synthesis

One of the primary applications of 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid is in peptide synthesis. The Boc group serves as a protecting group for the amine during the formation of peptide bonds, allowing for selective coupling of amino acids. This method is crucial for constructing peptides with specific sequences and functionalities.

Synthesis Process

The synthesis typically involves:

  • Protecting the amino group with a Boc group.
  • Coupling with other amino acids using standard peptide coupling reagents.
  • Removal of the Boc group under mild acidic conditions to yield the free amine for further reactions .

Pharmaceutical Development

Due to its structural characteristics, this compound is valuable in developing bioactive compounds. Its ability to serve as an intermediate in synthesizing various pharmaceuticals makes it significant in medicinal chemistry.

Case Studies

Several studies have explored related compounds for their pharmacological properties:

  • Compounds with similar structures have shown interactions with enzymes and receptors, indicating potential therapeutic applications .
  • Research into derivatives has revealed their utility in targeting specific biological pathways, enhancing drug efficacy .

Organic Synthesis

In organic synthesis, this compound acts as a versatile building block due to its unique combination of functional groups. Its double bond allows for further modifications, making it suitable for synthesizing more complex molecules.

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid involves its role as a protecting group in organic synthesis. The Boc group stabilizes the amino acid, preventing unwanted reactions during synthesis. The compound can be selectively deprotected under acidic conditions, allowing for further functionalization . The molecular targets and pathways involved include the stabilization of reactive intermediates and facilitation of peptide bond formation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally related Boc-protected carboxylic acids (Table 1).

Table 1: Structural and Physical Properties of Comparable Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Melting Point (°C) CAS RN
3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid C₁₁H₁₉NO₄ 253.28 (calc.) Boc-amine, carboxylic acid, alkene N/A N/A
3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid C₁₂H₁₅NO₅ 253.25 Boc-amine, carboxylic acid, phenol 150–151 232595-59-4
4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid C₁₁H₁₆N₂O₄ 240.25 Boc-amine, carboxylic acid, pyrrole N/A N/A
Boc-L-alanine (reference) C₈H₁₅NO₄ 189.18 Boc-amine, carboxylic acid 80–82 15761-38-3

Key Differences and Implications

(a) Hex-5-enoic Acid vs. Benzoic Acid Derivatives
  • 3-[(tert-Butoxycarbonyl)amino]-5-hydroxybenzoic acid (C₁₂H₁₅NO₅): Aromatic ring enhances rigidity and planarity, increasing melting point (150–151°C) compared to aliphatic analogs. Phenolic -OH group improves aqueous solubility but introduces acidity (pKa ~10) . Applications: Likely used in rigid scaffold synthesis (e.g., kinase inhibitors).
  • Target Compound :

    • Aliphatic chain and C5 double bond reduce melting point (predicted <100°C) and increase lipophilicity (logP ~1.8 vs. ~0.5 for benzoic acid derivative).
    • Double bond enables reactivity in cycloadditions or hydrogenation, broadening synthetic utility.
(b) Hex-5-enoic Acid vs. Pyrrole Derivatives
  • 4-[(tert-Butoxycarbonyl)amino]-1-methyl-1H-pyrrole-2-carboxylic acid (C₁₁H₁₆N₂O₄): Pyrrole ring confers aromaticity and electron-rich properties, enabling metal coordination (e.g., in catalysis). Methyl group sterically hinders substitution at N1.
  • Target Compound :

    • Lacks heteroaromaticity, reducing resonance stabilization but increasing flexibility.
    • Higher molecular weight (253.28 vs. 240.25) due to extended carbon chain.
(c) Comparison to Standard Boc-Amino Acids
  • Boc-L-alanine :
    • Shorter chain (C3 vs. C6) and saturated structure limit conformational diversity.
    • Lower molecular weight (189.18 vs. 253.28) simplifies purification but reduces functional versatility.

Reactivity and Stability

  • Boc Deprotection : All compounds undergo acidolysis (e.g., with TFA), but the target compound’s double bond may require inert atmospheres to prevent oxidation during handling.
  • Solubility: The benzoic acid derivative’s phenolic -OH enhances water solubility (~5 mg/mL), whereas the target compound’s aliphatic chain and double bond favor organic solvents (e.g., DCM, THF).
  • Synthetic Utility: The hex-5-enoic acid’s alkene is advantageous for click chemistry or cross-metathesis, unlike the saturated Boc-alanine.

Biological Activity

3-{[(Tert-butoxy)carbonyl]amino}hex-5-enoic acid, also known as N-Boc-3-aminohex-5-enoic acid, is a compound primarily utilized in organic synthesis, particularly in peptide chemistry. Its biological activity is largely linked to its role as a protecting group for amines, which facilitates the synthesis of various biomolecules. This article explores the biological activity of this compound through its mechanisms of action, biochemical properties, and applications in scientific research.

Target of Action
The primary function of this compound is to act as a protective agent for amine groups during organic synthesis. This protection is crucial in preventing unwanted reactions that could compromise the integrity of the desired product.

Mode of Action
The compound protects amine groups by forming stable derivatives that are less reactive under nucleophilic conditions. This stability allows for selective reactions to occur without interference from the amine functionality.

Biochemical Pathways
The key biochemical pathway involving this compound is the protection and subsequent deprotection of amines, which is essential in peptide synthesis and other organic transformations.

Cellular Effects
In cellular contexts, this compound plays a significant role in peptide synthesis, which is fundamental to various cellular functions including signaling and structural integrity.

Molecular Mechanism
The introduction of the N-Boc group is typically achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction occurs under mild conditions, making it suitable for sensitive biomolecules.

Research Applications

This compound has diverse applications across various fields:

  • Chemistry : It serves as an intermediate in peptide synthesis and other complex organic molecules.
  • Biology : The compound aids in studying enzyme-substrate interactions and protein modifications.
  • Medicine : It acts as a building block for pharmaceutical compounds, enhancing drug design and development.
  • Industry : Utilized in producing specialty chemicals and materials, it contributes to advancements in chemical manufacturing processes.

Peptide Synthesis

A study demonstrated the effectiveness of N-Boc-protected amino acids in synthesizing peptides with high purity and yield. The protection strategy allowed for selective coupling reactions that are critical in constructing complex peptide sequences.

Enzyme Interactions

Research highlighted how this compound could be employed to investigate enzyme kinetics by providing a stable substrate for enzymatic reactions. This application is vital for understanding metabolic pathways involving amino acids.

Summary Table of Biological Activity

Aspect Details
Chemical Structure C11H19NO; Molecular Weight: 229.27 g/mol
Primary Use Protecting group for amines in organic synthesis
Key Reagents Used Di-tert-butyl dicarbonate (Boc2O), Triethylamine
Biological Role Facilitates peptide synthesis and enzyme-substrate interaction studies
Applications Chemistry, Biology, Medicine, Industry

Q & A

Q. What synthetic strategies are recommended for introducing the Boc group to 3-aminohex-5-enoic acid derivatives?

The tert-butoxycarbonyl (Boc) group is typically introduced via esterification or carbamate formation. One method involves reacting the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) under anhydrous conditions. Another approach uses tert-butyl alcohol and a strong acid catalyst (e.g., H₂SO₄) for esterification of the carboxylic acid moiety. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like epimerization at the amino acid center .

Method Reagents Conditions Key Considerations
Boc Protection (Amine)Boc₂O, TEAAnhydrous DCM, 0–25°CAvoid moisture to prevent hydrolysis
Esterification (Acid)t-BuOH, H₂SO₄Reflux, 12–24 hrsMonitor for racemization via HPLC

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators if aerosolization is possible .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of vapors or dust.
  • Spill Management : Isolate spills with sand or vermiculite; dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized to preserve stereochemical integrity during synthesis?

The hex-5-enoic acid’s double bond and Boc group may lead to unintended isomerization. Key strategies include:

  • Low-Temperature Reactions : Perform couplings below 0°C to reduce racemization .
  • Chiral Catalysts : Use enantioselective catalysts (e.g., HBTU/DIPEA) for amide bond formation.
  • Analytical Monitoring : Employ chiral HPLC or circular dichroism (CD) to track enantiomeric excess (ee) at each step .

Example Workflow :

  • Synthesize Boc-protected intermediate at –20°C.
  • Purify via flash chromatography (hexane:EtOAc gradient).
  • Validate ee using a Chiralpak® AD-H column (90:10 hexane:IPA, 1 mL/min).

Q. What analytical techniques effectively characterize the compound’s stability under varying pH conditions?

Stability studies should assess hydrolysis of the Boc group and double bond reactivity:

  • pH-Dependent Degradation : Incubate the compound in buffers (pH 2–10) at 37°C. Monitor degradation via:
  • HPLC-MS : Quantify Boc deprotection (loss of m/z 100 fragment).
  • NMR : Track disappearance of tert-butyl signals (δ 1.4 ppm in ¹H NMR) .
    • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order kinetics. Under acidic conditions (pH < 4), Boc groups hydrolyze rapidly (t₁/₂ < 1 hr), while neutral/basic conditions enhance stability (t₁/₂ > 24 hrs) .

Q. How do computational models aid in predicting reactivity of the hex-5-enoic acid moiety?

Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can predict:

  • Electrophilicity : The α,β-unsaturated ester’s susceptibility to nucleophilic attack.
  • Tautomerization : Stability of enol vs. keto forms in solution. Tools like COMSOL Multiphysics integrate reaction kinetics with diffusion models to optimize solvent systems (e.g., DMF vs. THF) for minimizing side reactions .

Contradictions and Resolution

  • Synthesis Routes : suggests Sₙ2 conditions for esterification, while other methods use acid catalysis. Resolution: Screen both approaches with DoE (Design of Experiments) to identify yield-optimal conditions .
  • Stability Data : Some sources report Boc stability at pH 7, while others note partial hydrolysis. Resolution: Validate with accelerated stability testing (40°C/75% RH for 4 weeks) .

Future Directions

  • AI-Driven Synthesis : Machine learning models (e.g., Template_relevance Reaxys) predict novel routes for functionalizing the hex-5-enoic backbone .
  • Smart Labs : Autonomous systems for real-time monitoring of ee and reaction progress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.